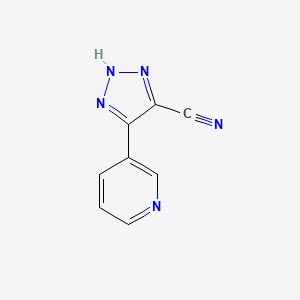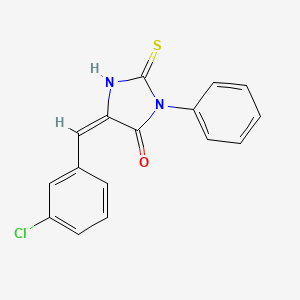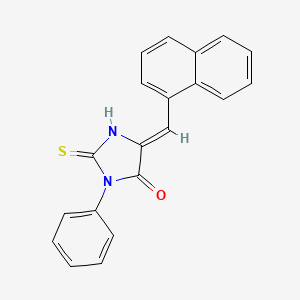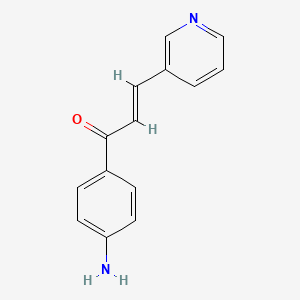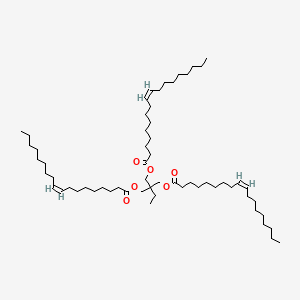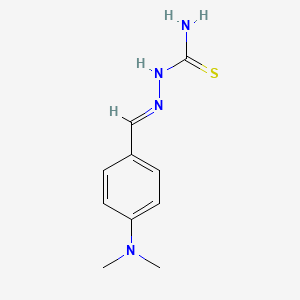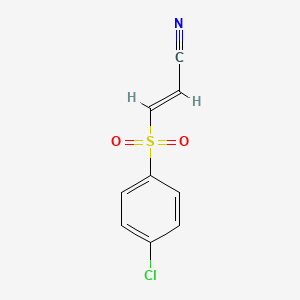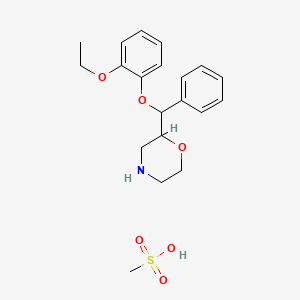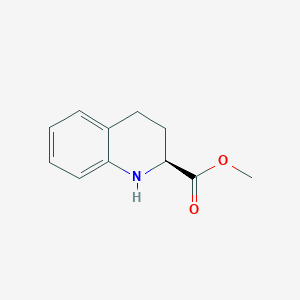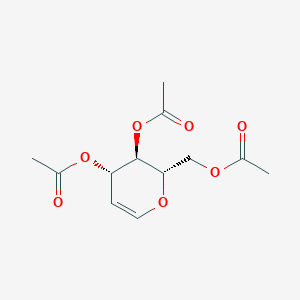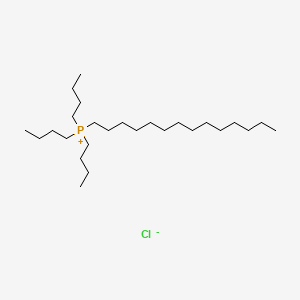
Cloruro de tributiltetradecilfosfonio
Descripción general
Descripción
Tributyltetradecylphosphonium chloride is a quaternary phosphonium salt with the chemical formula C26H56ClP. This compound is known for its use as a phase transfer catalyst and as a cationic surfactant in various industrial applications . It is characterized by its phosphonium and chloride functional groups, making it a versatile chemical in both organic and inorganic chemistry .
Aplicaciones Científicas De Investigación
Tributyltetradecylphosphonium chloride has a wide range of scientific research applications:
Mecanismo De Acción
Target of Action
Tributyltetradecylphosphonium chloride (TTPC) is primarily used as a cationic surfactant in industrial applications . Its primary targets are the surfaces of minerals such as quartz, where it acts as a collector in the flotation process .
Mode of Action
TTPC interacts with its targets through physical adsorption, driven by electrostatic forces . The active part of TTPC carries a positive charge, which allows it to bind to negatively charged surfaces such as quartz . This interaction changes the surface properties of the mineral, making it more amenable to separation processes like flotation .
Result of Action
The primary result of TTPC’s action is the enhanced separation of minerals during the flotation process . By adsorbing onto the mineral surface, TTPC increases the mineral’s hydrophobicity, which can enhance its separation from other materials in the flotation process .
Action Environment
TTPC is used in various industrial water systems, including cooling water systems, oilfield water injection systems, paper pulp and water systems, condensate systems, industrial cleaning water systems, and seawater mollusk eradication . The efficacy and stability of TTPC can be influenced by various environmental factors, including the pH, temperature, and the presence of other substances in the water system .
Análisis Bioquímico
Biochemical Properties
Tributyltetradecylphosphonium chloride plays a significant role in biochemical reactions due to its amphipathic nature. This compound interacts with cell membranes, increasing their permeability and causing leakage of essential cellular components, ultimately leading to cell death . It is particularly effective against biofilm-forming microorganisms, disrupting the biofilm matrix and enhancing the efficacy of other biocides . Tributyltetradecylphosphonium chloride interacts with various enzymes and proteins involved in cell membrane integrity and biofilm formation, such as Pseudomonas aeruginosa biofilm .
Cellular Effects
Tributyltetradecylphosphonium chloride has profound effects on various cell types and cellular processes. It disrupts cell membranes, leading to increased permeability and leakage of cellular contents . This compound also affects ATP production, causing mitochondrial damage when combined with NaCl . In biofilm-forming bacteria, tributyltetradecylphosphonium chloride disrupts the biofilm matrix, leading to cell death and enhanced biocidal efficacy . Additionally, it influences cell signaling pathways and gene expression related to biofilm formation and maintenance .
Molecular Mechanism
The molecular mechanism of action of tributyltetradecylphosphonium chloride involves its interaction with cell membranes and biofilm matrices. The compound’s amphipathic nature allows it to integrate into cell membranes, increasing their permeability and causing leakage of essential cellular components . Tributyltetradecylphosphonium chloride also binds to biofilm matrices, disrupting their structure and enhancing the efficacy of other biocides . This compound’s interaction with cell membranes and biofilm matrices leads to cell death and disruption of biofilm formation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tributyltetradecylphosphonium chloride change over time. The compound is stable under inert atmosphere and room temperature conditions . Studies have shown that tributyltetradecylphosphonium chloride remains effective in disrupting biofilms and killing microorganisms over extended periods .
Dosage Effects in Animal Models
The effects of tributyltetradecylphosphonium chloride vary with different dosages in animal models. At lower doses, the compound effectively disrupts biofilms and kills microorganisms without causing significant toxicity . At higher doses, tributyltetradecylphosphonium chloride can cause toxic effects, including reduced body weight and adverse effects on developing fetuses in pregnant animals . These findings highlight the importance of determining the optimal dosage for effective biocidal activity while minimizing toxicity.
Metabolic Pathways
Tributyltetradecylphosphonium chloride is involved in metabolic pathways related to cell membrane integrity and biofilm formation. The compound interacts with enzymes and cofactors involved in these pathways, disrupting biofilm matrices and increasing cell membrane permeability . This disruption leads to changes in metabolic flux and metabolite levels, ultimately causing cell death
Transport and Distribution
Tributyltetradecylphosphonium chloride is transported and distributed within cells and tissues through interactions with cell membranes and biofilm matrices . The compound’s amphipathic nature allows it to integrate into cell membranes, increasing their permeability and facilitating its distribution within cells . Tributyltetradecylphosphonium chloride also binds to biofilm matrices, enhancing its localization and accumulation in biofilm-forming microorganisms .
Subcellular Localization
Tributyltetradecylphosphonium chloride localizes to cell membranes and biofilm matrices due to its amphipathic nature . The compound’s integration into cell membranes increases their permeability, leading to leakage of essential cellular components . In biofilm-forming microorganisms, tributyltetradecylphosphonium chloride binds to the biofilm matrix, disrupting its structure and enhancing biocidal efficacy
Métodos De Preparación
Tributyltetradecylphosphonium chloride can be synthesized through several methods. One common method involves the reaction of tri-n-butylphosphine with 1-chlorotetradecane. The reaction is typically carried out in a mixed solvent of N,N-dimethylformamide and water, with the addition of an organic water-soluble free radical initiator under heating and pressurizing conditions . The reaction mixture is then subjected to vacuum filtration, extraction with n-hexane, and drying to obtain the final product .
Análisis De Reacciones Químicas
Tributyltetradecylphosphonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It undergoes nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Comparación Con Compuestos Similares
Tributyltetradecylphosphonium chloride is often compared with other quaternary phosphonium and ammonium salts. Similar compounds include:
Dodecyl triethyl ammonium chloride: Used as a flotation collector, but tributyltetradecylphosphonium chloride has shown better selectivity and collecting power.
Tetraphenylphosphonium chloride: Another quaternary phosphonium salt with different applications in organic synthesis.
Tributyltetradecylphosphonium chloride stands out due to its higher positive charge density and stronger electrostatic interactions, making it more effective in certain applications .
Propiedades
IUPAC Name |
tributyl(tetradecyl)phosphanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H56P.ClH/c1-5-9-13-14-15-16-17-18-19-20-21-22-26-27(23-10-6-2,24-11-7-3)25-12-8-4;/h5-26H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUNSPZHHSNFFX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H56ClP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9034997 | |
| Record name | Tributyltetradecylphosphonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9034997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81741-28-8 | |
| Record name | Tributyltetradecylphosphonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81741-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tri-N-butyl tetradecyl phosphonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081741288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tributyltetradecylphosphonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9034997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tributyltetradecylphosphonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.531 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRI-N-BUTYL TETRADECYL PHOSPHONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82832Q4G52 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: TTPC exhibits a strong affinity for kaolinite surfaces, primarily through the formation of CH…O hydrogen bonds between its butyl groups and the oxygen atoms on the kaolinite surface. [] The branched chain structure of TTPC facilitates this interaction. This adsorption alters the surface properties of kaolinite, making it more hydrophobic and amenable to flotation. []
ANone: TTPC exhibits significant algicidal activity against Microcystis aeruginosa. [] At concentrations above 0.6 mg/L, TTPC effectively inhibits the growth of this cyanobacterium. [] This inhibitory effect is linked to a reduction in soluble protein content, chlorophyll a content, and total sugar content in the algal cells, indicating that TTPC disrupts essential physiological processes. []
ANone: The molecular formula of TTPC is C25H54ClP, and its molecular weight is 423.14 g/mol.
ANone: While specific spectroscopic data is not provided in the provided research, TTPC is commonly characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier Transform Infrared (FTIR) spectroscopy. NMR can provide information about the structure and purity of TTPC, while FTIR can identify functional groups present in the molecule.
ANone: TTPC exhibits rapid biocidal activity against sulfate-reducing and acid-producing bacteria in field water samples, even under high-temperature downhole conditions. [] It demonstrates thermal stability, retaining its biocidal activity even after being subjected to temperatures of 85-90°C for 7 days. []
ANone: The provided research does not delve into the catalytic properties of TTPC. Its primary applications, as highlighted in the research, revolve around its surfactant properties, making it suitable for processes like mineral flotation, enhanced oil recovery, and metal extraction.
ANone: While specific SAR studies aren't detailed in the provided abstracts, the long alkyl chain (tetradecyl) in TTPC likely plays a crucial role in its antibacterial activity. This hydrophobic tail interacts with bacterial cell membranes, disrupting their integrity and ultimately leading to cell death. The positively charged phosphonium headgroup could contribute to electrostatic interactions with negatively charged components of bacterial cell walls.
ANone: The research on TTPC highlights its use in various formulations tailored to specific applications. For instance, in the development of antibacterial building boards, TTPC is combined with other components like triphenylphosphine, hydroxystearic acid, glycerin, and polymers. [] These additions likely improve the dispersion, stability, and compatibility of TTPC within the building material matrix.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



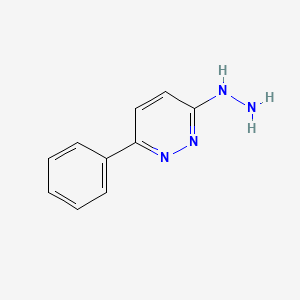

![5,5,7,7-Tetramethyl-4-oxido-3-phenylfuro[3,4-e][1,2,4]triazin-4-ium](/img/structure/B1311102.png)
